3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine
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Overview
Description
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]
Uniqueness
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Biological Activity
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F3N, with a molecular weight of approximately 237.22 g/mol. The compound features a pyridine ring substituted at the 2-position by a 4-(trifluoromethyl)phenyl group and at the 3-position by a methyl group. The trifluoromethyl group is notable for its strong electron-withdrawing properties, which enhance the compound's lipophilicity and facilitate its interaction with biological targets .
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. Its mechanism of action involves modulating the activity of enzymes and receptors due to the enhanced lipophilicity imparted by the trifluoromethyl group. This property enables better membrane penetration, allowing the compound to interact effectively with various molecular targets .
A study highlighted that derivatives containing trifluoromethyl groups generally exhibit improved biological activity compared to their non-fluorinated counterparts. For instance, compounds with similar structural features but lacking the trifluoromethyl group showed reduced efficacy in inhibiting bacterial growth and inflammation .
Selectivity Against Pathogens
The compound has also been explored for its selectivity against specific pathogens. In particular, analogues of this compound were tested for antichlamydial activity, demonstrating selective inhibition of Chlamydia trachomatis without affecting host cell viability. This selectivity underscores the potential for developing targeted therapies using this scaffold .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Conventional Reflux : A traditional method involving heating the reaction mixture under reflux conditions.
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through microwave irradiation.
- Microwave-Sonication : Combining microwave heating with sonication to further improve synthesis efficiency.
Characterization techniques such as NMR spectroscopy (both 1H and 13C) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of this compound. Comparative studies have shown that:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Trifluoromethyl substitution | High anti-inflammatory and anticancer activity |
4-(Trifluoromethyl)pyridine | Lacks methyl substitution | Lower biological activity |
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine | Contains amino group | Altered biological profile |
The SAR studies indicate that modifications to the aromatic regions can lead to significant changes in potency and selectivity against various biological targets .
Case Studies
- Antichlamydial Activity : A series of compounds derived from this scaffold were tested against C. trachomatis, revealing promising results in inhibiting bacterial growth while maintaining low toxicity towards mammalian cells .
- Antitumor Potential : Another study evaluated thieno[3,2-b]pyridine derivatives, which included similar structural features as this compound. These derivatives exhibited significant antitumor activity against breast cancer cell lines while showing minimal cytotoxicity towards non-tumorigenic cells .
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-methyl-2-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-3-2-8-17-12(9)10-4-6-11(7-5-10)13(14,15)16/h2-8H,1H3 |
InChI Key |
KEIHSKONMVSODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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